molecular formula C28H30N6O8 B12046503 True Blue diaceturate salt

True Blue diaceturate salt

Cat. No.: B12046503
M. Wt: 578.6 g/mol
InChI Key: DKAHNYWQHXQOPB-CZEFNJPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for preparing True Blue diaceturate salt are not readily available in the provided sources.
    • it is essential to note that this compound is primarily used as a tracer rather than a synthetic target.
  • Chemical Reactions Analysis

    • As a tracer, True Blue diaceturate salt does not undergo typical chemical reactions like oxidation, reduction, or substitution.
    • Instead, it serves as a marker to trace neural pathways and identify neuronal connections.
  • Scientific Research Applications

    • True Blue diaceturate salt finds applications in various scientific fields:

        Neuroscience: Used to study neuronal connectivity and pathways.

        Histology and Anatomy: Helps visualize neural structures.

        Peripheral Nervous System Research: Identifies innervation patterns.

        Animal Models: Used to label specific neurons in animal studies.

  • Mechanism of Action

    • The compound’s mechanism of action lies in its ability to be taken up by neurons and transported retrogradely along axons.
    • It binds to cellular components, allowing researchers to track neuronal projections.
  • Comparison with Similar Compounds

    • While True Blue diaceturate salt is unique in its application as a retrograde tracer, other similar compounds include:

        Fluoro-Gold: Another retrograde tracer.

        Cholera Toxin B Subunit: Used for neuronal tracing.

        Dextran Amines: Also employed in neuroanatomical studies.

    Properties

    Molecular Formula

    C28H30N6O8

    Molecular Weight

    578.6 g/mol

    IUPAC Name

    2-acetamidoacetic acid;2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide

    InChI

    InChI=1S/C20H16N4O2.2C4H7NO3/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;2*1-3(6)5-2-4(7)8/h1-10H,(H3,21,22)(H3,23,24);2*2H2,1H3,(H,5,6)(H,7,8)/b4-3+;;

    InChI Key

    DKAHNYWQHXQOPB-CZEFNJPISA-N

    Isomeric SMILES

    CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N

    Canonical SMILES

    CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

    Origin of Product

    United States

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